molecular formula C8H11N3O2 B15216378 N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 62347-45-9

N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B15216378
CAS No.: 62347-45-9
M. Wt: 181.19 g/mol
InChI Key: ZCTZXQTXWGDZHT-UHFFFAOYSA-N
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Description

N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide is a high-purity research chemical featuring the 1,2,4-oxadiazole pharmacophore, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is recognized as a metabolically stable bioisostere for ester and amide functionalities, often conferring improved stability against hydrolysis and enhancing the pharmacokinetic properties of lead compounds . This specific derivative, which incorporates a propenyl (allyl) side chain, is intended for research applications strictly within laboratory settings. Compounds based on the 1,2,4-oxadiazole structure have demonstrated a wide spectrum of biological activities in scientific literature, making them valuable scaffolds for investigating new therapeutic agents . Notably, research into 1,2,4-oxadiazole derivatives has revealed excellent inhibitory activity against enzymes like acetylcholinesterase (AChE), with some analogs showing potency greater than the approved drug donepezil, highlighting their potential in neurodegenerative disease research . Furthermore, the 1,2,4-oxadiazole nucleus is found in FDA-approved pharmaceuticals and is known to interact with diverse biological targets, including enzymes and receptors relevant to cancer, inflammation, and central nervous system disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

62347-45-9

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C8H11N3O2/c1-4-5-11(7(3)12)8-9-6(2)10-13-8/h4H,1,5H2,2-3H3

InChI Key

ZCTZXQTXWGDZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)N(CC=C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of an appropriate amidoxime with an acylating agent. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with allylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce alkyl or aryl groups onto the oxadiazole ring .

Scientific Research Applications

N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes, such as inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its 1,2,4-oxadiazole core and dual substitution pattern. Below is a comparative analysis with structurally related compounds:

Compound Name/ID Core Structure Key Substituents Biological Relevance Reference
N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide 1,2,4-Oxadiazole 3-Methyl, N-allyl acetamide Not explicitly stated (inferred metabolic stability)
Compound 28 () 1,2,4-Oxadiazole-pyrazole Trifluoromethyl pyrazole, nitrophenylacetamide Enzyme modulation (implied)
Compound 45 () 1,2,4-Oxadiazole-benzamide Methylthio-benzamide, dichloropyridinyl Anticancer, antiviral applications
FP1-12 () Imidazolone-triazole Hydroxyacetamide, sulfanyl group Antiproliferative activity
N-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]-N-(1,2,4-triazol-4-yl)acetamide () 1,3,4-Oxadiazole-triazole Aryl, triazolylmethyl Potential biological activity screening

Key Structural Observations:

  • 1,2,4-Oxadiazole vs.
  • Substituent Effects: The N-allyl group differentiates the target compound from methylthio-benzamide derivatives () and trifluoromethyl pyrazoles (). This substitution may enhance reactivity or bioavailability compared to bulkier aryl groups .

Spectral and Analytical Data

  • IR/NMR Trends:
    • The target compound’s acetamide C=O stretch (~1670–1680 cm⁻¹) aligns with analogues like 6b (1682 cm⁻¹, ) .
    • Allyl protons (CH₂=CH–CH₂–) would show characteristic NMR signals at δ 4.8–5.8 (vinyl protons) and δ 3.8–4.5 (methylene adjacent to N), distinct from aromatic protons in nitrophenyl derivatives (e.g., 6b: δ 8.0–8.6) .
  • HRMS Validation: Expected [M+H]⁺ for C₉H₁₂N₃O₂: 218.0926 (hypothetical calculation). Comparable precision is seen in (459.1021 observed vs. 459.1023 calculated) .

Biological Activity

N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has been studied for its potential efficacy against various cancer cell lines and its role in modulating immune responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anticancer activity. For instance, an MTT assay conducted on HepG2 liver cancer cells revealed that this compound inhibits cell proliferation effectively at concentrations ranging from 3.25 µg/mL to 200 µg/mL. The most notable percentage of inhibition was observed at 12.5 µg/mL .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the compound's anti-proliferative activity. Specifically, modifications to the oxadiazole ring and substituents on the propene chain have been shown to influence biological activity positively .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of oxadiazole derivatives. For example, compounds with similar structures have been noted for their ability to enhance immune responses in mouse splenocytes when tested against PD-1/PD-L1 interactions, indicating potential applications in cancer immunotherapy .

Data Table: Biological Activity Summary

Activity Cell Line Concentration (µg/mL) Inhibition (%)
AnticancerHepG212.5Significant
ImmunomodulatoryMouse Splenocytes10092% rescue

Case Studies

  • Case Study on HepG2 Cells :
    • In a controlled study, this compound was tested against HepG2 cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability with significant effects observed at lower concentrations .
  • Immunological Assessment :
    • A study assessing the compound's effects on PD-L1 interaction showed a substantial increase in immune cell activity at concentrations of 100 nM, suggesting its potential as an immunotherapeutic agent .

Q & A

Q. How can researchers optimize the multi-step synthesis of N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis typically involves oxadiazole ring formation followed by amide coupling (e.g., using chloroacetyl chloride or carbodiimide-mediated reactions). Key steps include:
  • Oxadiazole synthesis : Cyclization of thiosemicarbazides or nitrile oxides under reflux with acetic anhydride .
  • Coupling reactions : Use of prop-2-en-1-amine under basic conditions (e.g., triethylamine) in solvents like dichloromethane .
  • Optimization : Microwave-assisted synthesis (60–100°C, 30–60 minutes) improves reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures high purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl group at oxadiazole C3, allyl group connectivity) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • IR spectroscopy : Identify carbonyl (C=O, ~1670 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) functional groups .

Q. Which preliminary biological assays are recommended to screen for activity?

  • Methodological Answer :
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for targets like urease or lipoxygenase, comparing IC50_{50} values to known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with substituents at the oxadiazole C3 (e.g., halogens, alkyl chains) and allyl group (e.g., propargyl, cyclopropyl) .
  • In vitro testing : Compare IC50_{50} values in dose-response assays (e.g., FLAP binding or LTB4 inhibition for anti-inflammatory activity) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like 5-lipoxygenase .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Kinetic assays : Determine inhibition constants (KiK_i) via Lineweaver-Burk plots for enzyme targets .
  • Cellular uptake : Fluorescent tagging (e.g., FITC conjugate) tracked via confocal microscopy .
  • Transcriptomics : RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .

Q. How can crystallography resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Use SHELX-2018 for refinement. Key parameters:
  • Space group determination (e.g., P21_1/c).
  • Hydrogen bonding analysis (e.g., N–H···O interactions in acetamide moiety) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Comparative structural analysis : Verify stereochemistry and purity (HPLC >98%) to rule out batch variability .
  • Replicate assays : Standardize protocols (e.g., cell passage number, serum-free conditions) .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models .

Key Recommendations

  • Prioritize peer-reviewed journals (e.g., Eur. J. Med. Chem.) for synthesis protocols .
  • Use PubChem (CID: [insert CID]) for physicochemical data validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.